Cas no 2138192-03-5 (tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate)
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
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- Inchi: 1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h8H,4-7H2,1-3H3
- InChI Key: XALZKBXGDLKILO-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(C=O)(C(F)(F)F)CC1
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM478976-1g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95%+ | 1g |
$1137 | 2022-09-01 | |
| Enamine | EN300-395934-0.05g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 0.05g |
$238.0 | 2025-03-16 | |
| Enamine | EN300-395934-0.1g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 0.1g |
$355.0 | 2025-03-16 | |
| Enamine | EN300-395934-0.25g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 0.25g |
$509.0 | 2025-03-16 | |
| Enamine | EN300-395934-0.5g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 0.5g |
$803.0 | 2025-03-16 | |
| Enamine | EN300-395934-1.0g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 1.0g |
$1029.0 | 2025-03-16 | |
| Enamine | EN300-395934-2.5g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 2.5g |
$2014.0 | 2025-03-16 | |
| Enamine | EN300-395934-5.0g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 5.0g |
$2981.0 | 2025-03-16 | |
| Enamine | EN300-395934-10.0g |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95.0% | 10.0g |
$4421.0 | 2025-03-16 | |
| Aaron | AR01E86Z-50mg |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate |
2138192-03-5 | 95% | 50mg |
$353.00 | 2025-02-10 |
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2138192-03-5)
The compound tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate, identified by the CAS registry number 2138192-03-5, is a highly specialized organic compound with significant applications in modern chemical research and synthesis. This compound belongs to the class of piperidine derivatives, which are widely studied due to their structural versatility and potential in drug discovery, material science, and catalysis.
The molecular structure of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is characterized by a piperidine ring substituted with a tert-butyl group at position 1, a formyl group at position 4, and a trifluoromethyl group at the same position. This unique combination of substituents imparts the compound with distinct chemical properties, including enhanced stability, reactivity, and selectivity in various reactions. The presence of the trifluoromethyl group, in particular, contributes to the compound's ability to participate in fluorination reactions and serves as a valuable intermediate in the synthesis of advanced materials.
Recent studies have highlighted the role of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate in asymmetric catalysis, where it has been employed as a chiral ligand to facilitate enantioselective reactions. Researchers have demonstrated that this compound can effectively induce high enantioselectivity in aldol reactions and other carbonyl additions, making it a promising tool for the synthesis of complex organic molecules with high optical purity.
In addition to its catalytic applications, this compound has also been explored for its potential in medicinal chemistry. The formyl group at position 4 allows for further functionalization, enabling the creation of bioactive molecules with tailored pharmacological properties. For instance, derivatives of this compound have been investigated as inhibitors of key enzymes involved in metabolic disorders and cancer progression.
The synthesis of tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent advancements in organocatalysis and transition-metal-mediated coupling reactions have significantly streamlined the synthesis pathway, making this compound more accessible for large-scale production and application.
From an environmental perspective, the compound's stability and biodegradability have been assessed in accordance with current regulatory standards. Studies indicate that under controlled conditions, this compound exhibits minimal environmental impact, further supporting its use in industrial and academic settings.
In conclusion, tert-butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2138192-03-5) stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, coupled with recent breakthroughs in its synthesis and application, positions it as a key player in advancing various fields within chemistry and beyond.
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